tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate
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Overview
Description
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate is a chemical compound with the molecular formula C8H18N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, amino group, and hydroxypropyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .
Biology
In biological research, the compound is used as a reagent in various biochemical assays. It is also used in the study of enzyme kinetics and protein-ligand interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a potential drug candidate .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate
- tert-Butyl N-(3-amino-2-hydroxypropyl)-N-propylcarbamate
- tert-Butyl N-(3-amino-2-hydroxypropyl)-N-isopropylcarbamate
Uniqueness
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the amino and hydroxypropyl groups enhance its reactivity and solubility .
Properties
Molecular Formula |
C10H22N2O3 |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate |
InChI |
InChI=1S/C10H22N2O3/c1-5-12(7-8(13)6-11)9(14)15-10(2,3)4/h8,13H,5-7,11H2,1-4H3 |
InChI Key |
TZOFAKMQDUCBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(CN)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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